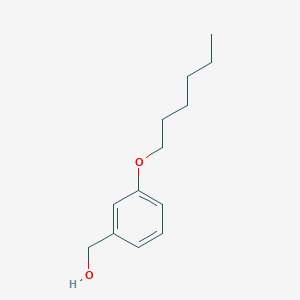

Benzenemethanol, 3-(hexyloxy)-

Description

Benzenemethanol, 3-(hexyloxy)- (CAS: 89820-47-3) is an aromatic alcohol derivative characterized by a benzene ring substituted with a hydroxymethyl group (-CH₂OH) at position 1 and a hexyloxy group (-O-C₆H₁₃) at position 2. Its molecular formula is C₁₃H₂₀O₂, and its molecular weight is 208.30 g/mol.

Properties

CAS No. |

89820-47-3 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

(3-hexoxyphenyl)methanol |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10,14H,2-5,9,11H2,1H3 |

InChI Key |

FWRGRUULJWHHCH-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC=CC(=C1)CO |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(hexyloxy)benzenemethanol vary in substituent type, chain length, and additional functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties of 3-(Hexyloxy)benzenemethanol and Analogues

Key Observations:

Chain Length Effects : Increasing alkoxy chain length (e.g., hexyloxy vs. dodecyloxy) elevates molecular weight and lipophilicity, impacting solubility in polar solvents. Longer chains (e.g., dodecyl) are suited for surfactant applications, while shorter chains (e.g., hexyl) may serve as synthetic intermediates .

Substituent Position : Positional isomerism (e.g., 3- vs. 4-alkoxy) alters steric and electronic effects. For instance, 3-substituted derivatives may exhibit different reactivity in electrophilic aromatic substitution compared to 4-substituted analogs .

Functional Group Diversity: Derivatives like 3-phenoxybenzenemethanol (aromatic ether) and 3-(cyclopentyloxy)-4-methoxybenzenemethanol (cyclic ether + methoxy) demonstrate how varied substituents influence biological activity. The phenoxy group in 3-phenoxybenzenemethanol is a common pharmacophore in agrochemicals and pharmaceuticals .

Discrepancies and Considerations

- CAS Number Accuracy: erroneously lists "Benzenemethanol" under CAS 100-44-7, which corresponds to benzyl chloride. The correct CAS for unsubstituted benzenemethanol (benzyl alcohol) is 100-51-6 . This highlights the need to verify CAS numbers from authoritative sources like NIST () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.